(2S,4R)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate

Description

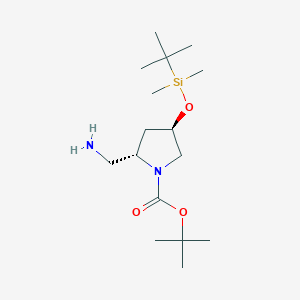

The compound (2S,4R)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a stereospecific tert-butyl carbamate group, an aminomethyl substituent at the 2-position, and a tert-butyldimethylsilyl (TBS)-protected hydroxyl group at the 4-position. Its stereochemistry (2S,4R) is critical for applications in asymmetric synthesis and drug discovery, particularly in the development of dual-target ligands for receptors such as dopamine D3 (D3R) and μ-opioid (MOR) . The TBS group enhances stability during synthetic manipulations, while the aminomethyl moiety serves as a versatile handle for further functionalization.

Properties

IUPAC Name |

tert-butyl (2S,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O3Si/c1-15(2,3)20-14(19)18-11-13(9-12(18)10-17)21-22(7,8)16(4,5)6/h12-13H,9-11,17H2,1-8H3/t12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCJFKXHBRAYKQ-QWHCGFSZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CN)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4R)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate, also known by its CAS number 186202-47-1, is a compound with potential biological activity that has been explored in various research contexts. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butyl group and a tert-butyldimethylsilyl ether. Its molecular formula is with a molecular weight of approximately 345.54 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₅N₂O₄Si |

| Molecular Weight | 345.54 g/mol |

| CAS Number | 186202-47-1 |

Research indicates that this compound may interact with various biological targets, particularly in the context of G protein-coupled receptors (GPCRs) and kinases. For instance, compounds with similar structures have shown selective inhibition of G protein-coupled receptor kinases (GRKs), which play critical roles in regulating GPCR signaling pathways.

Case Studies and Research Findings

- G Protein-Coupled Receptor Kinase Inhibition :

- Cardiomyocyte Contractility :

-

Structure-Activity Relationship Studies :

- Structure-activity relationship (SAR) studies have revealed that modifications to the silyl ether moiety can influence the biological activity of pyrrolidine derivatives. These findings provide insights into optimizing the pharmacological properties of this compound for specific therapeutic targets .

Table 2: Summary of Biological Activities

| Activity | Observations |

|---|---|

| GRK Inhibition | Significant selectivity observed |

| Cardiomyocyte Contractility | Enhanced compared to controls |

| SAR Insights | Modifications affect potency |

Chemical Reactions Analysis

Deprotection Reactions

The compound contains two key protective groups:

-

tert-butyloxycarbonyl (Boc) at the pyrrolidine nitrogen

-

tert-butyldimethylsilyl (TBDMS) at the 4-hydroxy position

Boc Deprotection

The Boc group is cleaved under acidic conditions:

Reagents : 4M HCl in dioxane or trifluoroacetic acid (TFA)

Conditions : Room temperature, 2–5 hours

Outcome : Yields the free amine, enabling further functionalization (e.g., peptide coupling) .

Example:

text(2S,4R)-Boc-protected compound + 4M HCl (dioxane) → (2S,4R)-2-(aminomethyl)-4-(TBDMS-oxy)pyrrolidine + CO₂ + tert-butanol Yield: >90% [2]

TBDMS Deprotection

The TBDMS ether is removed using fluoride ions:

Reagents : Tetrabutylammonium fluoride (TBAF) or HF-pyridine

Conditions : Tetrahydrofuran (THF), 0°C to room temperature

Outcome : Generates a free hydroxyl group for oxidation or glycosylation.

Nucleophilic Reactions at the Aminomethyl Group

The aminomethyl (-CH₂NH₂) moiety participates in:

Reductive Amination

Reagents : Ketones/aldehydes, NaBH₃CN or NaBH(OAc)₃

Conditions : MeOH or DCM, room temperature

Application : Used to introduce alkyl/aryl substituents .

Example:

text(2S,4R)-Compound + Aldehyde → Iminium intermediate → NaBH₃CN → Secondary amine Yield: 70–85% [6]

Acylation

Reagents : Acid chlorides or anhydrides

Conditions : DIPEA (base), DMF, 0°C to room temperature

Outcome : Forms stable amides for pharmacological studies .

Silyl Ether Reactivity

The TBDMS group enhances stability but can undergo:

Electrophilic Substitution

Reagents : TMSOTf (trimethylsilyl triflate)

Conditions : Anhydrous DCM, -78°C

Application : Directs regioselective functionalization at the 4-position.

Oxidative Cleavage

Reagents : Ozone or NaIO₄

Conditions : DCM/water, -78°C

Outcome : Converts TBDMS-protected alcohol to ketone (rare, requires harsh conditions) .

Peptide Bond Formation

Reagents : HATU, DIPEA

Conditions : DMF, room temperature

Example : Coupling with carboxylic acids to generate peptidomimetics .

Suzuki-Miyaura Cross-Coupling

Reagents : Boronic acids, Pd(dppf)Cl₂

Conditions : THF/Na₂CO₃(aq), 80–100°C

Application : Introduces aryl/heteroaryl groups at the pyrrolidine ring .

Comparative Reaction Conditions and Yields

Stability and Side Reactions

-

Acid Sensitivity : The TBDMS group is stable under mild acidic conditions but hydrolyzes in concentrated acids.

-

Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications .

-

Racemization Risk : Prolonged exposure to strong bases or heat may alter stereochemistry at C2 and C4.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

Compound 35 (from ):

Structure : tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-((4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methyl)pyrrolidine-1-carboxylate

Key Differences :

- The aminomethyl group in the target compound is replaced with a piperazine-linked trifluoromethylpyridine moiety.

- Impact : This modification enhances affinity for D3R and MOR receptors, as demonstrated by compound 35's HRMS-confirmed molecular weight (619.33962 Da) and pharmacological activity .

(2S,4R)-Methyl 4-(tert-Butoxycarbonylamino)pyrrolidine-2-carboxylate (from ):

Structure: Features a methyl ester at the 2-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position. Key Differences:

Variations in Protecting Groups

tert-Butyl (2S,4R)-4-((tert-Butyldiphenylsilyl)oxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (from ):

Structure : Replaces the TBS group with a bulkier tert-butyldiphenylsilyl (TBDPS) group.

Key Differences :

Stereochemical Modifications

tert-Butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate (from ):

Structure : (2S,4S) stereochemistry with a methoxymethyl group at the 2-position and a free hydroxyl group at the 4-position.

Key Differences :

Functional Group Replacements

(2S,4R)-1-Benzyl-4-(tert-butyldimethylsiloxy)-N-[(Z)-4-oxopent-2-en-2-yl]pyrrolidine-2-carboxamide (from ):

Structure: Replaces the aminomethyl group with a benzyl carboxamide and introduces a conjugated enone. Key Differences:

- Impact: Demonstrates distinct reactivity in enaminoketone-based syntheses, as shown by its characterization via HRMS and NMR .

Research Implications

- Pharmacological Optimization: The target compound's aminomethyl group and TBS protection balance stability and reactivity, making it superior to analogs like compound 35 for dual-receptor targeting .

- Stereochemical Sensitivity : The (2S,4R) configuration is critical for bioactivity; inversion to (2S,4S) (as in ) drastically alters physicochemical properties .

- Synthetic Flexibility : TBS-protected derivatives (e.g., ) are preferred in multi-step syntheses due to their resilience under basic conditions .

Q & A

Q. What are the key synthetic routes for preparing (2S,4R)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate?

The compound is synthesized via multi-step protocols involving:

- Ester hydrolysis : Starting from 1-(tert-butyl) 2-methyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate, hydrolysis with LiOH in methanol/water yields the carboxylic acid intermediate .

- Hydrogenation : Pd/C-catalyzed hydrogenation of unsaturated intermediates (e.g., tert-butyl (2S,4R)-4-((TBS)oxy)-2-((E)-3-methoxy-3-oxoprop-1-en-1-yl)pyrrolidine-1-carboxylate) achieves high purity (99%) by reducing double bonds .

- Protection/deprotection : The TBS group protects the 4-hydroxy group during synthesis, while the tert-butyloxycarbonyl (Boc) group safeguards the pyrrolidine nitrogen .

Q. How is the stereochemical integrity of the (2S,4R) configuration maintained during synthesis?

- Chiral starting materials : Use of commercially available (2S,4R)-configured precursors ensures retention of stereochemistry .

- Stereoselective reactions : Hydrogenation under controlled conditions (e.g., H₂ atmosphere, Pd/C catalyst) preserves stereocenters .

- Analytical validation : Chiral HPLC or NMR (e.g., NOESY) confirms stereochemistry post-synthesis .

Q. What characterization techniques are critical for verifying the compound’s structure?

- NMR spectroscopy : H and C NMR identify key functional groups (e.g., TBS ether at δ ~0.1 ppm for Si(CH₃)₂) and stereochemical environments .

- Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., calculated vs. observed m/z for intermediates) .

- Chromatography : HPLC monitors reaction progress and purity (>95% for most intermediates) .

Advanced Research Questions

Q. How can researchers optimize hydrogenation conditions to improve yield and purity?

- Catalyst selection : Pd/C (10% w/w) in methanol achieves near-quantitative conversion for unsaturated intermediates .

- Reaction monitoring : TLC or GC-MS tracks hydrogenation progress; incomplete reactions may require extended reaction times or higher H₂ pressure .

- Purification : Flash chromatography (e.g., ethanol/chloroforrm 1:10) removes catalyst residues and byproducts .

Q. What strategies resolve contradictions in reported yields for similar intermediates?

- Re-examining reaction scales : Lower yields (e.g., 59% for 15b ) may stem from side reactions (e.g., epimerization) during acidic workup.

- Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, reducing aggregation-related losses .

- Temperature control : Maintaining 0°C during sensitive steps (e.g., acyl chloride formation) minimizes decomposition .

Q. How does the TBS protecting group influence downstream reactivity in medicinal chemistry applications?

- Stability : The TBS group resists hydrolysis under basic/neutral conditions but is cleaved selectively with TBAF or HF-pyridine .

- Steric effects : Bulky TBS ethers hinder nucleophilic attack at the 4-position, directing functionalization to the 2-aminomethyl group .

- Biological compatibility : TBS-protected intermediates are often used in prodrug strategies to enhance lipophilicity and blood-brain barrier penetration .

Q. What methodological challenges arise in analyzing diastereomeric mixtures of related compounds?

- Chromatographic separation : Diastereomers (e.g., 20b vs. 21b ) are resolved using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Spectroscopic differentiation : H NMR coupling constants (e.g., J values for pyrrolidine ring protons) distinguish (2S,4R) from (2R,4S) configurations .

- X-ray crystallography : Absolute configuration is confirmed via single-crystal analysis of derivatives (e.g., hydrochloride salts) .

Methodological Recommendations

- Scale-up protocols : For gram-scale synthesis, replace flash chromatography with recrystallization (e.g., using ethyl acetate/hexane) to reduce solvent waste .

- Safety : Handle TBS-protected intermediates in fume hoods due to potential silica dust exposure during purification .

- Data reproducibility : Report detailed reaction conditions (e.g., equivalents of reagents, stirring rates) to aid cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.